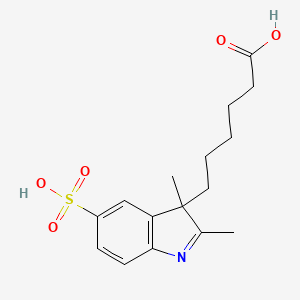
6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid
概要
説明
6-(2,3-Dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid is a complex organic compound with the molecular formula C16H21NO5S and a molecular weight of 339.4 g/mol. This compound is characterized by its indole core structure, which is substituted with a hexanoic acid chain and various functional groups, including a sulfo group and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
化学反応の分析
Types of Reactions: 6-(2,3-Dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or esters.
科学的研究の応用
Chemistry: In chemistry, 6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.
Biology: In biological research, this compound can be used as a probe to study cellular processes, such as enzyme activity and protein interactions.
Industry: In the industry, it can be used as an intermediate in the production of various chemicals, including agrochemicals and polymers.
作用機序
The mechanism by which 6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfo group and the indole core structure play a crucial role in its biological activity, influencing its binding affinity and specificity to target molecules.
類似化合物との比較
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Sulindac: Another NSAID with a sulfo group and an indole core.
Ibuprofen: A widely used NSAID with a different core structure but similar anti-inflammatory properties.
特性
IUPAC Name |
6-(2,3-dimethyl-5-sulfoindol-3-yl)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11-16(2,9-5-3-4-6-15(18)19)13-10-12(23(20,21)22)7-8-14(13)17-11/h7-8,10H,3-6,9H2,1-2H3,(H,18,19)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCMZZOTVCLUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)CCCCCC(=O)O)C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
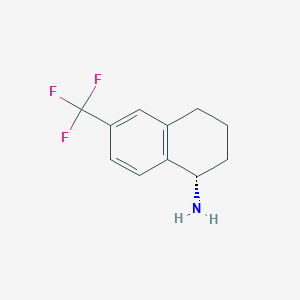

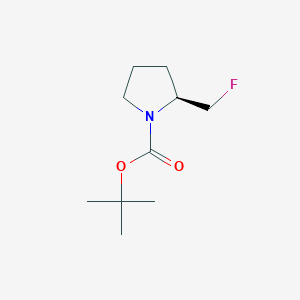
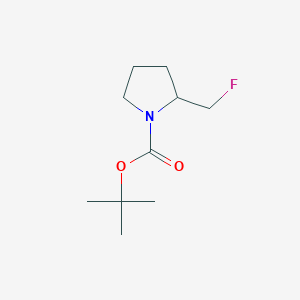
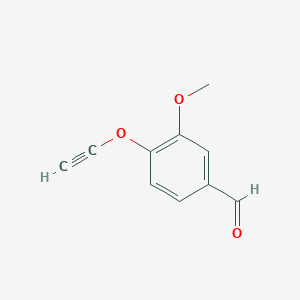

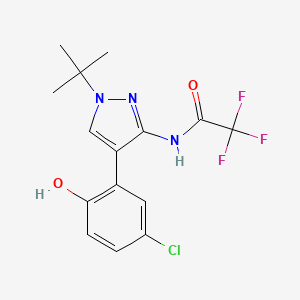
![sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8048117.png)
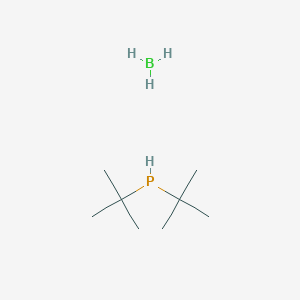

![4-(Benzyloxy)benzo[b]thiophene](/img/structure/B8048135.png)
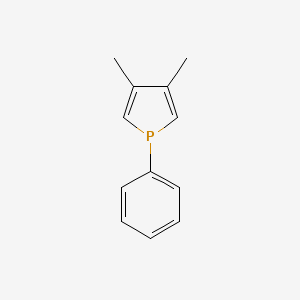
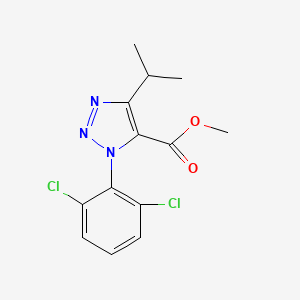
![Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B8048155.png)
